molecular formula C13H9NO4 B5726599 Pyridin-3-yl 1,3-benzodioxole-5-carboxylate

Pyridin-3-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B5726599
M. Wt: 243.21 g/mol
InChI Key: KNIBWIZNHPJOKQ-UHFFFAOYSA-N
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Description

Pyridin-3-yl 1,3-benzodioxole-5-carboxylate is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with a benzodioxole moiety, connected through a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 1,3-benzodioxole-5-carboxylate typically involves the reaction of pyridine derivatives with benzodioxole compounds. One common method is the esterification of pyridine-3-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridin-3-yl 1,3-benzodioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as an agonist for specific receptors. The compound’s structure allows it to bind to active sites or receptor domains, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: Pyridin-3-yl 1,3-benzodioxole-5-carboxylate is unique due to its benzodioxole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for diverse applications .

Properties

IUPAC Name

pyridin-3-yl 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(18-10-2-1-5-14-7-10)9-3-4-11-12(6-9)17-8-16-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIBWIZNHPJOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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